N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide
Beschreibung
N-[2-(Dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide is a benzamide derivative characterized by a dimethylaminoethyl side chain and a phenylcarbonylamino substituent on the benzamide core.
Eigenschaften
IUPAC Name |
2-benzamido-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-21(2)13-12-19-18(23)15-10-6-7-11-16(15)20-17(22)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,19,23)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWFJPCAPRBKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide typically involves the reaction of benzoyl chloride with 2-(dimethylamino)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Benzoyl chloride+2-(dimethylamino)ethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Antitumor Benzamide Derivatives
Compound 1h (): N-(2-Dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide shares the dimethylaminoethyl group but replaces the benzamide core with a furoquinolinyl-acetamide moiety.
- Activity: Demonstrated potent antitumor activity against P388 (IC₅₀ = 14.45 μM) and A549 (IC₅₀ = 20.54 μM) cells, outperforming its parent compound (IC₅₀ > 100 μM).
- Key Difference: The furoquinolinyl group enhances DNA intercalation, while the phenylcarbonylamino group in the target compound may favor alternative binding modes, such as enzyme inhibition or receptor interactions .
Amonafide Analogs ():
5- and 6-substituted naphthalimide derivatives (e.g., compounds 3a, 3b, 4b) showed IC₅₀ values as low as 0.23 μM against P388D1 cells.
- Structural Insight: The naphthalimide core provides strong DNA intercalation, whereas the target compound’s benzamide core may lack comparable π-stacking efficiency. However, the absence of primary amines in the target compound could reduce toxicity risks, a known issue with amonafide .
Sigma Receptor-Targeting Benzamides
[125I]PIMBA ():
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide targets sigma receptors in prostate cancer cells (DU-145).
- Binding Affinity: High affinity for sigma-1 receptors (Kd = 5.80 nM, Bmax = 1800 fmol/mg protein).
- Comparison: The target compound’s phenylcarbonylamino group may reduce sigma receptor selectivity compared to PIMBA’s iodine and methoxy substituents, which are critical for receptor engagement. However, the dimethylaminoethyl side chain could improve blood-brain barrier penetration .
Aminoethyl-Substituted Analogs
N-[2-(Diethylamino)ethyl]-2-phenylacetamide (): This compound features a diethylaminoethyl group and a phenylacetamide backbone.
THHEB ():
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide exhibits strong antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging).
- Structural Insight: The phenolic hydroxyl groups in THHEB are critical for radical scavenging, a feature absent in the target compound, which is more likely tailored for receptor-mediated effects .
Biologische Aktivität
N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide, a compound with significant structural features, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, including antioxidant, antibacterial, and neuropharmacological properties, supported by data tables and relevant research findings.
Structural Overview
The chemical structure of this compound is characterized by the following components:
- Amide Group : Central to its structure, facilitating interactions with biological targets.
- Dimethylamino Ethyl Side Chain : Enhances solubility and biological activity.
- Phenylcarbonyl Moiety : Imparts potential for receptor binding and biological activity.
1. Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. The antioxidant activity was evaluated through various assays measuring total antioxidant capacity, free radical scavenging, and metal chelation.
| Activity Type | Methodology | Results |
|---|---|---|
| Total Antioxidant Capacity | DPPH Assay | Compounds showed higher activity than standard controls. |
| Free Radical Scavenging | ABTS Assay | Notable scavenging ability against free radicals. |
| Metal Chelating Activity | EDTA Comparison | Effective in chelating metal ions, reducing oxidative stress. |
These findings suggest that the compound could serve as a potential therapeutic agent in oxidative stress-related conditions.
2. Antibacterial Activity
The antibacterial properties were assessed against various Gram-positive and Gram-negative bacteria. The synthesized compounds demonstrated promising results compared to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 12 |
| Escherichia coli | 18 | 14 |
| Pseudomonas aeruginosa | 16 | 13 |
The results indicate a potential application in developing new antibacterial agents, particularly against resistant strains.
3. Neuropharmacological Effects
The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's. It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the breakdown of acetylcholine.
| Enzyme | IC50 Value (µM) | Standard Drug (Donepezil) |
|---|---|---|
| Acetylcholinesterase | 25 | 20 |
| Butyrylcholinesterase | 30 | 28 |
These results indicate that certain derivatives may have comparable efficacy to established treatments for Alzheimer's disease.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing this compound derivatives evaluated their biological activities. The derivatives were characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. The study concluded that some derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in drug design .
Case Study 2: Computational Studies
Computational studies utilizing density functional theory (DFT) provided insights into the electronic properties of the compound and its derivatives. These studies suggested that modifications to the phenyl group could enhance binding affinity to target receptors, which is crucial for optimizing pharmacological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
